molecular formula C24H16N2O4 B15019613 2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate

2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B15019613
M. Wt: 396.4 g/mol
InChI Key: JEOARMADUMMRHJ-UHFFFAOYSA-N
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Description

2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-aminophenylphenylether (2-phenoxyaniline) in the presence of ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The structure of the compound is confirmed through crystallographic analysis, which reveals its monoclinic crystal system and specific atomic coordinates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrobenzaldehyde: A simpler nitro compound with similar reactivity.

    4-nitroaniline: Contains a nitro group and an amine group, used in dye synthesis.

    Naphthalene-1-carboxylate derivatives: Compounds with similar structural features and applications.

Uniqueness

2-nitro-4-[(E)-(phenylimino)methyl]phenyl naphthalene-1-carboxylate is unique due to its combination of nitro, imino, and naphthalene carboxylate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

[2-nitro-4-(phenyliminomethyl)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C24H16N2O4/c27-24(21-12-6-8-18-7-4-5-11-20(18)21)30-23-14-13-17(15-22(23)26(28)29)16-25-19-9-2-1-3-10-19/h1-16H

InChI Key

JEOARMADUMMRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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